
3-Fluorofentanyl hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorofentanyl hydrochloride is a synthetic opioid and an analog of fentanyl. It is categorized as a potent analgesic and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications due to its high potency and potential for abuse .
Méthodes De Préparation
The synthesis of 3-Fluorofentanyl hydrochloride involves several steps, starting with the substitution of para-fluoroaniline for aniline in the synthesis of fentanyl . The synthetic route typically includes the following steps:
N-alkylation: The reaction of para-fluoroaniline with a suitable alkylating agent.
Amidation: Formation of the amide bond by reacting the intermediate with propionyl chloride.
Hydrochloride formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
3-Fluorofentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, replacing the fluorine atom with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions include N-oxide derivatives, alcohols, and halogen-substituted analogs.
Applications De Recherche Scientifique
3-Fluorofentanyl hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the interaction of synthetic opioids with biological receptors.
Medicine: Investigating the pharmacological effects and potential therapeutic applications of synthetic opioids.
Industry: Used in forensic toxicology to identify and quantify synthetic opioids in biological samples.
Mécanisme D'action
3-Fluorofentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters like noradrenaline, leading to analgesia, sedation, and euphoria . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of neurotransmitter release .
Comparaison Avec Des Composés Similaires
3-Fluorofentanyl hydrochloride is compared with other fentanyl analogs such as:
Fentanyl: The parent compound, known for its high potency and widespread use in pain management.
Chlorofentanyl: Similar in structure but with a chlorine atom instead of fluorine.
Bromofentanyl: Contains a bromine atom, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific fluorine substitution, which affects its potency and metabolic pathways compared to other analogs .
Propriétés
Numéro CAS |
2309383-04-6 |
|---|---|
Formule moléculaire |
C22H28ClFN2O |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18;/h3-12,20-21H,2,13-17H2,1H3;1H |
Clé InChI |
BZUDTUIZEQBTFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
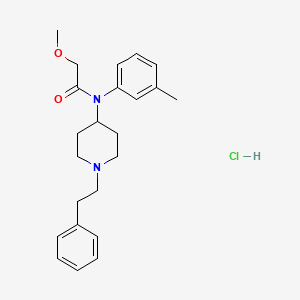
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)


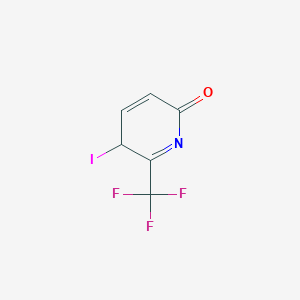
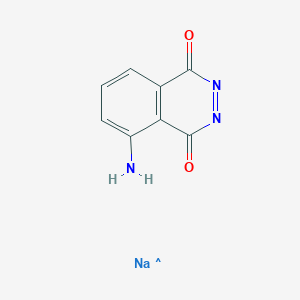
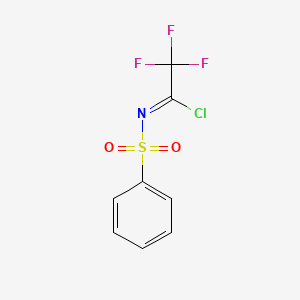
![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
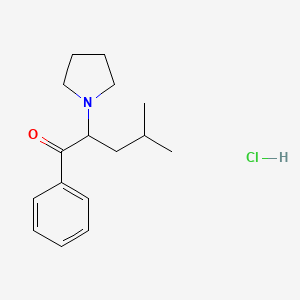
![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)


